Chemical Structure and Physical Properties of Defluoro Prasugrel-d5 Hydrochloride: A Technical Guide
Chemical Structure and Physical Properties of Defluoro Prasugrel-d5 Hydrochloride: A Technical Guide
Executive Summary
In the rigorous landscape of pharmaceutical quality control and pharmacokinetic bioanalysis, the precise quantification of active pharmaceutical ingredients (APIs) and their process impurities is paramount. Defluoro Prasugrel-d5 Hydrochloride serves as a critical Stable Isotope-Labeled Internal Standard (SIL-IS) designed specifically for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of defluoro prasugrel (Prasugrel EP Impurity A)[1],[2].
As a Senior Application Scientist, I have structured this whitepaper to elucidate the structural causality, physicochemical behavior, and analytical methodologies associated with this compound. By understanding the mechanistic reasons behind its synthetic design—specifically the deuteration strategy and salt formation—researchers can develop highly robust, self-validating analytical workflows.
Structural Elucidation & Chemical Identity
Defluoro Prasugrel-d5 Hydrochloride is a synthetic derivative of the thienopyridine-class antiplatelet drug, Prasugrel. Its structural architecture is engineered to mimic the native impurity perfectly while providing a distinct mass spectrometric signature.
Core Structural Components
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Thienopyridine Core: The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is the defining feature of this drug class, responsible for its interaction with hepatic cytochrome P450 (CYP450) enzymes.
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Acetyl Ester Moiety: Located on the thiophene ring, this group must be hydrolyzed by esterases in vivo as the first step of prodrug activation. In vitro, it represents the molecule's primary point of hydrolytic instability[1].
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Deuterated Phenyl Ring (d5): The native fluorine atom present in Prasugrel is absent in this impurity[3]. Instead, a phenyl ring is present. In this SIL-IS, the five protons on the phenyl ring are replaced with deuterium atoms ( 2H ).
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Causality of Labeling: The phenyl ring is chosen for deuteration because the C-D bonds in aromatic systems are highly resistant to hydrogen/deuterium (H/D) exchange during acidic sample preparation or within the electrospray ionization (ESI) source. This ensures the isotopic label remains intact throughout the analytical workflow.
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Hydrochloride Salt:
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Causality of Salt Formation: The tertiary amine within the piperidine ring is basic. Converting the free base to a hydrochloride salt drastically improves its aqueous solubility and enhances the solid-state stability of the compound, preventing oxidative degradation of the thiophene core during long-term storage.
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Physicochemical Data Presentation
The following table summarizes the critical quantitative data and physical properties required for standard preparation and handling[4],[1],[5].
| Property | Specification / Value |
| Systematic Name | 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(phenyl-d5)ethanone hydrochloride |
| CAS Number | 1794964-35-4 |
| Molecular Formula | C20H17D5ClNO3S (Salt) / C20H16D5NO3S (Free base) |
| Molecular Weight | 396.94 g/mol (Salt) |
| Isotopic Purity | ≥ 98% Deuterium (D) incorporation |
| Physical State | White to off-white crystalline solid/powder |
| Solubility | Soluble in DMSO, Methanol, and mildly acidic Water (pH < 5) |
| Melting Point | >120°C (Decomposes) |
Metabolic Context: The Defluoro Impurity Pathway
To understand the necessity of Defluoro Prasugrel-d5, one must understand the origin and fate of the native impurity it tracks. Defluoro prasugrel arises during the synthesis of Prasugrel if phenylmagnesium bromide inadvertently contaminates the 2-fluorophenylmagnesium bromide Grignard reagent[1].
Biologically, the absence of the fluorine atom has profound pharmacokinetic consequences. The fluorine atom in Prasugrel is highly electronegative, withdrawing electron density and directing specific CYP3A4/CYP2B6-mediated oxidation to open the thiophene ring, forming the active thiol metabolite (R-138727). Without this fluorine atom, defluoro prasugrel acts as a metabolic dead-end . It cannot form the active antiplatelet compound and is instead shunted toward inactive mercapturic acid conjugates[1].
Figure 1: Divergent synthetic and metabolic pathways of Prasugrel and its Defluoro impurity.
Analytical Application: LC-MS/MS Quantification Workflow
In mass spectrometry, biological matrices (like plasma) cause unpredictable ion suppression or enhancement in the ESI source. By spiking the sample with Defluoro Prasugrel-d5, we create a self-validating system. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes chromatographically and experiences the exact same matrix effects. The ratio of the analyte peak area to the IS peak area normalizes these fluctuations, ensuring absolute quantitative accuracy.
Figure 2: LC-MS/MS workflow utilizing Defluoro Prasugrel-d5 to mitigate matrix effects.
Step-by-Step Experimental Protocol
This protocol is engineered to prevent the ex vivo degradation of the thienopyridine ester group while ensuring high recovery.
Step 1: Reagent & Standard Preparation
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Action: Prepare a 1.0 mg/mL primary stock solution of Defluoro Prasugrel-d5 Hydrochloride in 100% Acetonitrile containing 0.1% Formic Acid.
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Causality: The acetyl ester group undergoes rapid hydrolysis in neutral or basic environments[1]. Maintaining an acidic microenvironment (pH ~3) arrests esterase activity and prevents chemical hydrolysis during storage.
Step 2: Sample Extraction (Protein Precipitation)
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Action: Aliquot 50 µL of the biological sample into a microcentrifuge tube. Spike with 10 µL of the SIL-IS working solution (e.g., 50 ng/mL).
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Action: Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid) to precipitate matrix proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
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Self-Validating Check (Isotopic Crosstalk): Always process a "Zero Sample" (blank matrix spiked only with the SIL-IS). Analyze this sample to confirm that the +5 Da mass shift is sufficient and that the M+5 natural isotopic envelope of the IS does not artificially produce a signal in the native analyte MRM channel.
Step 3: UHPLC Chromatography
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Action: Inject 2 µL of the supernatant onto a sub-2µm C18 UHPLC column.
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Action: Utilize a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
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Causality: The acidic mobile phase ensures the piperidine nitrogen remains protonated ( N+ ), which prevents secondary interactions with free silanols on the stationary phase, thereby eliminating peak tailing.
Step 4: Mass Spectrometric Detection (MRM)
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Action: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
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Action: Monitor the specific Multiple Reaction Monitoring (MRM) transitions. The native defluoro impurity will yield a protonated precursor [M+H]+ at m/z 356.1, while the deuterated internal standard will yield a precursor at m/z 361.1. The 5 Da difference completely resolves the two compounds, allowing the software to calculate an accurate peak area ratio for the calibration curve.
References
- Benchchem. "Defluoro Prasugrel Hydrochloride|CAS 1391053-53-4 - Benchchem".
- Pharmaffiliates. "Prasugrel-impurities | Pharmaffiliates".
- EvitaChem. "2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl] - EvitaChem".
- ChemicalBook. "2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-phenylethanone | 1391053-53-4 - ChemicalBook".
- Pharmaffiliates. "1794964-35-4| Chemical Name : Defluoro Prasugrel-d5 Hydrochloride | Pharmaffiliates".
